![molecular formula C14H22N2O8 B016285 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine CAS No. 4515-24-6](/img/structure/B16285.png)
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine
Overview
Description
This compound is a key compound in biomedicine used for the synthesis of complex carbohydrate-based drugs . It is utilized in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .
Synthesis Analysis
The synthesis of this compound involves mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-d-glucopyranosyl chloride in refluxing 1,2-dichloroethane . This process yields the corresponding β-glycosides in good yields .Molecular Structure Analysis
The molecular formula of this compound is C14H20ClNO8 . It has a molecular weight of 365.76 .Chemical Reactions Analysis
This compound serves as an imposing glycosylation inhibitor . It is used in the synthesis of α- and β-linked acetamido pyranosides, which have anti-inflammatory properties as inhibitors of TLR4 .Physical And Chemical Properties Analysis
The compound is a solid at 20°C . It has an optical activity of [α]20/D +105°, c = 1 in chloroform . Its melting point is >214 °C (dec.) (lit.) .Scientific Research Applications
Antitubercular and Antibacterial Activities
This compound has been used in the synthesis of triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl decyl phosphate, which has shown promising antitubercular and antibacterial activities .
Synthesis of Glycosides
The compound has been used in the practical synthesis of the 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucosides of Fmoc-serine and Fmoc-threonine and their benzyl esters . This process involves mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-d-glucopyranosyl chloride in refluxing 1,2-dichloroethane .
Development of Novel Pharmaceuticals
The compound is a key reagent in biomedicine used for the synthesis of complex carbohydrate-based drugs . It is utilized in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .
Synthesis of Phosphonate
Phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group gives previously unknown triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl phosphonate .
Synthesis of Phosphate
Successive treatment of the phosphonate with decan-1-ol and aqueous iodine affords triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl phosphate .
Synthesis of β-Glycosides
Mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-d-glucopyranosyl chloride in refluxing 1,2-dichloroethane gives the corresponding β-glycosides .
Mechanism of Action
Target of Action
The compound, also known as [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate, is a key compound in biomedicine used for the synthesis of complex carbohydrate-based drugs . It is utilized in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .
Mode of Action
It is known that the compound interacts with its targets through its acetylated and glycosylated structures .
Biochemical Pathways
The compound affects various biochemical pathways, again depending on the specific disease it is targeting. For instance, in the case of bacterial infections, it may interfere with the bacteria’s ability to synthesize essential components of their cell walls .
Pharmacokinetics
It is known that the compound is a solid at 20°c and should be stored under inert gas at temperatures below 0°c to maintain its stability .
Result of Action
The result of the compound’s action can be seen in its therapeutic effects against various diseases. For example, it has been shown to have antitubercular and antibacterial activities .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, it is known that the compound is hygroscopic and should be protected from moisture . Additionally, heat can also affect the stability of the compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5,15H2,1-4H3,(H,16,17)/t10-,11-,12-,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGKXBJJPLBTOQ-DHGKCCLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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